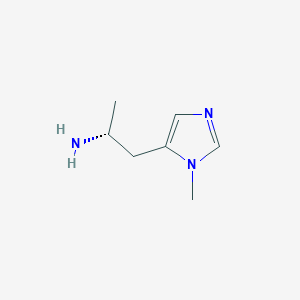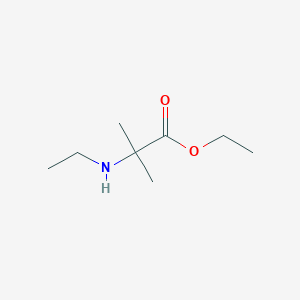
Ethyl 2-(ethylamino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylamino)-2-methylpropanoate is an organic compound with a unique structure that includes an ethylamino group attached to a methylpropanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(ethylamino)-2-methylpropanoate can be synthesized through several methods. One common approach involves the alkylation of ethylamine with a suitable ester, such as methyl propanoate, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(ethylamino)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include amides, secondary amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-(ethylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which Ethyl 2-(ethylamino)-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the compound may interact with enzymes, altering their catalytic properties and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(methylamino)-2-methylpropanoate
- Ethyl 2-(methylamino)-2-methylpropanoate
- Methyl 2-(ethylamino)-2-methylpropanoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-9-8(3,4)7(10)11-6-2/h9H,5-6H2,1-4H3 |
Clé InChI |
LNDBIIQWXZESGD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


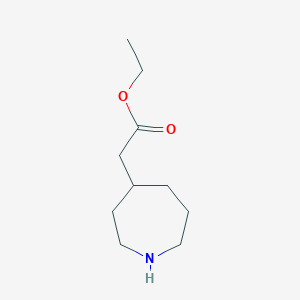
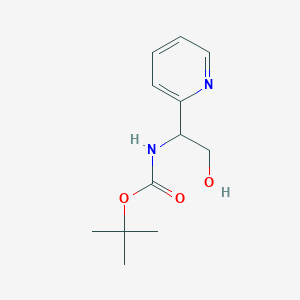
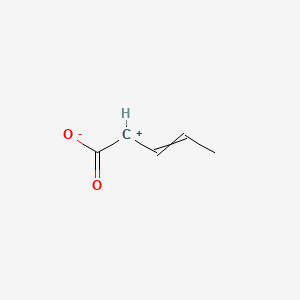
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)



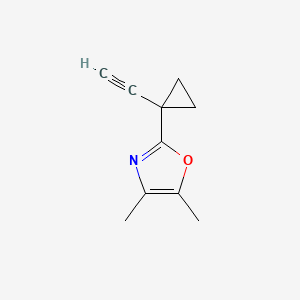
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
